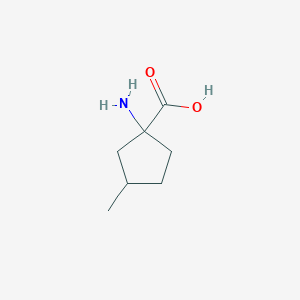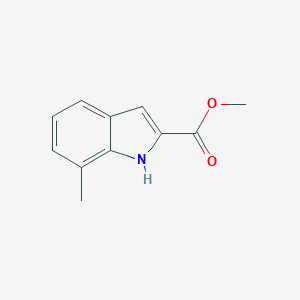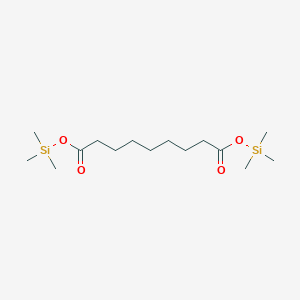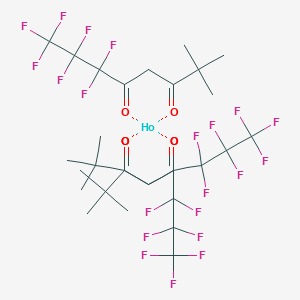
6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione;holmium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione;holmium is a complex compound that combines the unique properties of a fluorinated diketone with the rare earth element holmium. This compound is known for its high stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione typically involves the reaction of hexafluoroacetone with 2,2-dimethyl-3,5-octanedione in an organic solvent . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of supercritical carbon dioxide as a solvent has also been explored to enhance the extraction and purification processes .
Chemical Reactions Analysis
Types of Reactions
6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different fluorinated alcohols or hydrocarbons.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated alcohols .
Scientific Research Applications
6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione involves its ability to chelate metal ions, forming stable complexes. This chelation process is facilitated by the diketone structure, which provides two oxygen atoms for binding to metal ions. The fluorinated groups enhance the compound’s stability and reactivity, making it effective in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
Hexafluoroacetylacetone: Another fluorinated diketone with similar chelating properties.
2,2,6,6-Tetramethyl-3,5-heptanedione: A diketone with different substituents, offering varied reactivity.
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: A fluorinated diketone with a phenyl group, providing unique chemical properties.
Uniqueness
6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione is unique due to its high degree of fluorination, which imparts exceptional stability and reactivity. Its ability to form stable complexes with rare earth metals like holmium makes it particularly valuable in specialized applications .
Properties
IUPAC Name |
6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione;holmium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C10H11F7O2.Ho/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4H2,1-3H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXOZEBNDBENAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.[Ho] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33F21HoO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1053.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18323-97-2 |
Source


|
| Record name | NSC379486 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379486 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato-O,O')holmium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.360 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tetracyclo[14.2.2.24,7.210,13]tetracosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene](/img/structure/B99395.png)
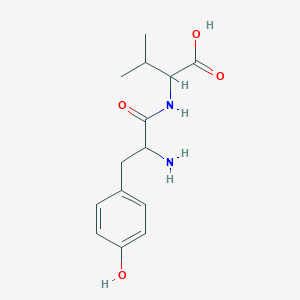

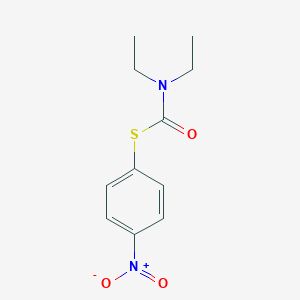
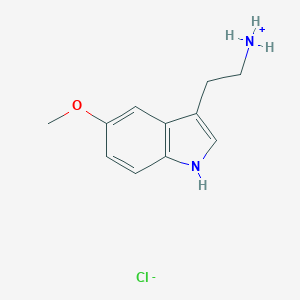
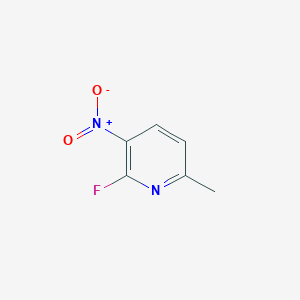
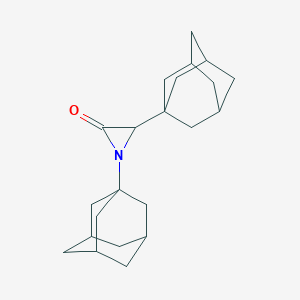
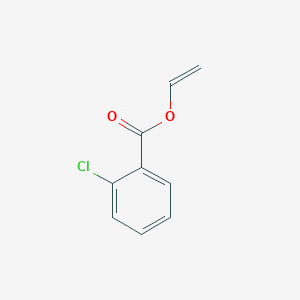
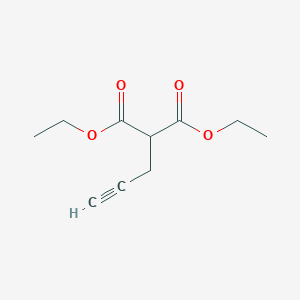
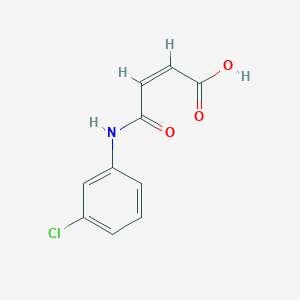
![TRIETHOXY[1,4,5,6,7,7-HEXACHLORO-5-NORBORNEN-2-YL]SILANE](/img/structure/B99406.png)
